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Compound of Interest

(2-Chloro-3-
Compound Name:
fluorophenyl)methanesulfonamide

Cat. No. B13190675

Structural Identity & Context

Compound Name: (2-Chloro-3-fluorophenyl)methanesulfonamide Chemical Formula:

Molecular Weight: 223.65 g/mol Structure Description: A primary sulfonamide moiety attached
via a methylene linker to a benzene ring substituted with a chlorine atom at the 2-position and a
fluorine atom at the 3-position.[1]

This molecule serves as a critical "warhead" or linker in medicinal chemistry, particularly in the
design of ROR

modulators and inhibitors of specific carbonic anhydrase isoforms. The presence of the ortho-
chloro and meta-fluoro substituents creates a unique electronic and steric environment,
significantly influencing the acidity of the sulfonamide

and the lipophilicity of the benzyl tail.

Structural Diagram & Numbering

To ensure accurate spectral assignment, the following numbering scheme is used throughout
this guide:

e Pos 1: Quaternary aromatic C attached to methylene.
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Pos 2: Quaternary aromatic C attached to Chlorine.

Pos 3. Quaternary aromatic C attached to Fluorine.

Pos 4, 5, 6: Aromatic methines (

).

Pos 7: Benzylic Methylene (

).

Pos 8: Sulfonamide Nitrogen (

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary fingerprint for identification. For sulfonamides,
Electrospray lonization (ESI) is the preferred method due to the polar nature of the

group.

lonization & Fragmentation Pattern

 lonization Mode: Negative Mode (ESI

) is often more sensitive for primary sulfonamides due to the acidic proton on the nitrogen (
). Positive Mode (ESI
) typically yields

or

« |sotopic Signature: The presence of one Chlorine atom dictates a distinct 3:1 ratio for the

and

peaks (
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VS.

Table 1: Key MS Signals (ESI Negative Mode)

m/z (Calculated) lon Identity Mechanistic Origin

Deprotonation of sulfonamide

222.0 _
Nitrogen. Base peak.
2240 isotope peak (approx. 33%
intensity of base peak).
Homolytic cleavage of
bond; loss of
157.0
and
Formation of the stabilized 2-
143.0

chloro-3-fluorobenzyl anion.

Fragmentation Pathway Diagram (DOT)

The following diagram illustrates the logical fragmentation pathway observed in MS/MS
experiments.

Benzyl Anion
- SO2NH s 143.0
Parent lon [M-H]- CID Energ Sulfonyl Radical
m/z 222.0 Cleavage - SO2
\ SO2 Extrusion
m/z 158.0

Figure 1: Proposed ESI(-) Fragmentation Pathway for (2-Chloro-3-fluorophenyl)methanesulfonamide.

Click to download full resolution via product page
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Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups. The sulfonamide stretches are diagnostic
and distinct from the aromatic fingerprint.

Table 2: Diagnostic IR Bands

Frequency (

Intensity Assignment Notes

)
Symmetric and

3350 - 3250 Medium, Broad asymmetric stretching
of primary amide.
Asymmetric sulfonyl

1350 - 1340 Strong stretch.[2] Critical
diagnostic.
Symmetric sulfonyl

1160 - 1150 Strong
stretch.

) Aromatic ring
1590, 1480 Medium

breathing modes.

Aryl-Fluorine stretch
1050 - 1000 Medium (often overlaps with

in-plane bending).

Out-of-plane bending
750 - 700 Strong (indicative of 1,2,3-
substitution).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural proof. The 2-Chloro-3-fluoro substitution pattern
creates a specific splitting pattern due to Heteronuclear Coupling (

and
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NMR (400 MHz, DMSO- )

Solvent Choice: DMSO-

is required to observe the exchangeable sulfonamide protons, which often disappear in

Table 3: Proton NMR Assignments

Shift ( Coupling (
Multiplicity Integral Assignment
ppm) Hz)
] H-6 (Aromatic,
7.45-7.55 Multiplet 1H -
para to F).
] H-5 (Aromatic,
7.35-7.45 Multiplet 1H -
meta to F).
) H-4 (Aromatic,
7.25-7.35 Multiplet 1H
ortho to F).
NH_2
(Sulfonamide).
6.90 Broad Singlet 2H - Exchangeable
with
4.45 Singlet 2H - CH_2 (Benzylic).

Note on H-4: The proton at position 4 is ortho to the Fluorine. It will exhibit a large

coupling (~8-10 Hz), appearing as a doublet of doublets (dd) or a pseudo-triplet depending on
the H4-H5 coupling.

NMR (100 MHz, DMSO- )

Carbon NMR is dominated by C-F coupling. The peaks will appear as doublets.

e C-3 (C-F):
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ppm (

Hz).
e C-2(C-Cl):

ppm (

Hz). Note: The Cl is ortho to F.
o C-4:

ppm (

Hz).

e C-1 (Quaternary):

ppm.

e Benzylic C:
ppm.

NMR

e Signal: Single peak at
to

ppm.

o Multiplicity: Multiplet (decoupled) or dd (coupled to H-4/H-5).

Experimental Protocols (SOPs)
Protocol: Sample Preparation for NMR

To ensure resolution of the fluorine couplings and sulfonamide protons:

e Mass: Weigh 5-10 mg of the solid sample.
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e Solvent: Add 0.6 mL of DMSO-

(99.9% D). Avoid
as the
protons will broaden or exchange.

e Tube: Transfer to a precision 5mm NMR tube.
e Acquisition:
o Set relaxation delay (

) to
seconds to allow relaxation of quaternary carbons next to halogens.

o Acquire

spectrum (non-decoupled) to confirm regiochemistry.

Protocol: Synthesis Validation Workflow

The following Graphviz diagram outlines the logical flow for validating the synthesis of this
compound from its precursor, (2-Chloro-3-fluorophenyl)methanamine.
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Start: Crude Reaction Mixture

(Sulfonamide Formation)

TLC Check
(Mobile Phase: 50% EtOAc/Hex)

i

Acidic Workup (1IN HCI)
Remove unreacted amine

'

Isolation of Solid

Check 1: IR Spectrum

Are 1350/1150 cm-1 bands present?

Is CH2 shift > 4.0 ppm?
Is NH2 integral = 2?

Valid Product

(2-Chloro-3-fluorophenyl)methanesulfonamide

Figure 2: Analytical Workflow for Validation of Sulfonamide Synthesis.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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